2,5-Dibromo-3-fluorobenzyl alcohol
Description
Properties
IUPAC Name |
(2,5-dibromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSHZWDDVFJHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 2,5-Dibromo-3-fluorobenzyl alcohol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,5-Dibromobenzyl Alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorobenzyl Alcohol: Contains only the fluorine atom, making it less reactive compared to the dibromo derivative.
2,5-Dichloro-3-fluorobenzyl Alcohol: Substitution of bromine with chlorine can alter the compound’s chemical and physical properties.
Uniqueness: 2,5-Dibromo-3-fluorobenzyl alcohol is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for various synthetic and research applications, offering advantages over similar compounds in terms of reactivity and specificity.
Biological Activity
2,5-Dibromo-3-fluorobenzyl alcohol (DBFBA) is an organic compound recognized for its unique structural features, including the presence of two bromine atoms and one fluorine atom. These halogen substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of DBFBA, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Formula: CHBrF\
Molecular Weight: 251.92 g/mol
DBFBA is characterized by its ability to undergo various chemical transformations, including oxidation to form 2,5-Dibromo-3-fluorobenzaldehyde or 2,5-Dibromo-3-fluorobenzoic acid, and reduction to yield 2,5-Dibromo-3-fluorobenzylamine. Its structure allows it to act as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmacological Studies
DBFBA has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar halogenated structures can modulate biological pathways, suggesting that DBFBA may interact with specific cellular targets such as enzymes or receptors.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | , |
| Anticancer | Potential effects on cancer cell lines | , |
| Enzyme Inhibition | Influences enzyme activity in assays |
The biological activity of DBFBA is largely attributed to its interaction with cellular targets. The presence of bromine and fluorine enhances its binding affinity and specificity towards these targets, which may lead to modulation of biochemical pathways. For instance, studies suggest that halogenated compounds can inhibit specific enzymes involved in metabolic processes, thus exerting therapeutic effects.
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of DBFBA against various bacterial strains, it was found to inhibit growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro studies on cancer cell lines demonstrated that DBFBA could induce apoptosis in certain types of cancer cells. The compound's ability to activate apoptotic pathways was linked to its structural features that facilitate receptor binding.
- Enzyme Interaction : A study focused on enzyme inhibition revealed that DBFBA significantly inhibited the activity of xanthine oxidase, a key enzyme involved in purine metabolism. This inhibition could have implications for conditions like gout and hyperuricemia.
Comparison with Similar Compounds
DBFBA's unique combination of bromine and fluorine sets it apart from other similar compounds:
| Compound | Key Differences | Potential Impact |
|---|---|---|
| 2,5-Dibromobenzyl Alcohol | Lacks fluorine; potentially less reactive | Different biological effects |
| 3-Fluorobenzyl Alcohol | Contains only fluorine; reduced reactivity | Limited therapeutic potential |
| 2,5-Dichloro-3-fluorobenzyl Alcohol | Substituted chlorine; altered properties | Different pharmacological profile |
The distinct electronic and steric effects conferred by the halogens in DBFBA enhance its reactivity and specificity compared to these similar compounds, making it a valuable candidate for further research.
Preparation Methods
Reduction of Benzoic Acid Derivatives
Using Hydride Complexes : One method involves the reduction of 2,5-dibromo-3-fluorobenzoic acid using hydride complexes like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents. For example, sodium borohydride can be added dropwise to a solution of the benzoic acid derivative in a solvent like isopropanol or ethanol at controlled temperatures (0°C to 50°C) to yield the benzyl alcohol.
Catalytic Hydrogenation : Another approach is the catalytic hydrogenation of a benzonitrile derivative to form the benzylamine, followed by conversion to the benzyl alcohol. However, this method is more commonly applied to fluorobenzyl derivatives without bromine substituents.
Synthesis from Fluorobenzyl Derivatives
For compounds with specific halogenation patterns like this compound, direct bromination of a fluorobenzyl alcohol precursor might be necessary. This involves using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform.
Detailed Synthesis Protocol
Given the lack of specific literature on this compound, a hypothetical synthesis protocol based on similar compounds can be proposed:
- Starting Material : Begin with 3-fluorobenzoic acid or its derivatives.
- Bromination : Introduce bromine atoms at the desired positions using a brominating agent.
- Reduction : Use a hydride complex like sodium borohydride to reduce the benzoic acid derivative to the benzyl alcohol.
Data and Findings
| Method | Starting Material | Conditions | Yield |
|---|---|---|---|
| Hydride Reduction | 2,5-Dibromo-3-fluorobenzoic acid | NaBH4, Isopropanol, 0°C to 50°C | High |
| Catalytic Hydrogenation | Fluorobenzonitrile derivatives | H2, Raney Nickel, 80°C to 170°C | Variable |
| Bromination | Fluorobenzyl alcohol | NBS, CH2Cl2, Room Temperature | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dibromo-3-fluorobenzyl alcohol, and what methodological considerations are critical?
- Methodological Answer : A plausible route involves reducing a precursor such as 2,5-dibromo-3-fluorobenzoic acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side reactions like dehalogenation . Alternatively, nucleophilic substitution on brominated/fluorinated benzyl halides using hydroxide sources (e.g., NaOH in ethanol/water) could be explored, with monitoring via TLC or GC-MS to track progress .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the positions of bromine and fluorine substituents. Fluorine coupling patterns in <sup>19</sup>F NMR are critical for verifying substitution sites .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) can confirm molecular weight (theoretical MW: 287.93 g/mol) and isotopic patterns due to bromine .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation risks (H335) .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzyl alcohols, such as unexpected substitution patterns?
- Methodological Answer :
- Systematic Reaction Screening : Test varying nucleophiles (e.g., amines, thiols) under controlled conditions (solvent polarity, temperature) to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
- Computational Modeling : Use density functional theory (DFT) to predict regioselectivity in substitution reactions, comparing computational results with experimental outcomes .
- Isotopic Labeling : Introduce deuterium or <sup>18</sup>O labels to trace reaction intermediates and validate mechanistic hypotheses .
Q. What strategies can optimize the use of this compound as a precursor in pharmaceutical intermediates?
- Methodological Answer :
- Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before bromine-fluorine exchange reactions to prevent unwanted oxidation .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce functional groups (e.g., amines, esters) while retaining the fluorinated backbone .
- Biological Assay Design : For drug discovery, use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with LC-MS quantification of metabolite stability .
Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?
- Methodological Answer :
- Steric Effects : The ortho-bromine substituent creates steric hindrance, slowing nucleophilic attacks. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the alcohol’s acidity (pKa ~12–14), enabling selective deprotonation with strong bases like LDA for alkylation .
- Table : Key Reactivity Parameters
| Parameter | Value/Effect | Source |
|---|---|---|
| pKa (hydroxyl) | ~13.5 (estimated) | |
| Tm (melting point) | 37–39°C (analogous fluorinated compounds) | |
| Solubility in DMSO | High (>100 mg/mL) |
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data for fluorinated benzyl alcohols?
- Methodological Answer :
- Reference Standards : Cross-validate NMR shifts with structurally similar compounds (e.g., 3,5-difluorobenzyl alcohol, δH = 4.6 ppm for -CH2OH) .
- Collaborative Reproducibility : Share raw spectral data (e.g., via platforms like Zenodo) for peer validation, ensuring instrument calibration (e.g., deuterated solvent locks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
